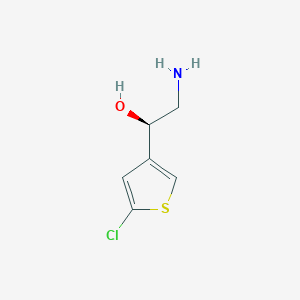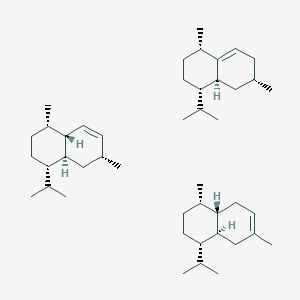
(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene” is a complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization and hydrogenation reactions. The specific stereochemistry of the compound requires careful control of reaction conditions to ensure the desired isomers are produced.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of temperature, pressure, and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Hydrogenation to reduce double bonds.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
This compound has various applications in scientific research, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other octahydronaphthalenes with different substituents or stereochemistry. Examples might include:
- (1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-ethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
- (1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-butyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple isomers, which can result in different physical and chemical properties.
Eigenschaften
Molekularformel |
C45H78 |
|---|---|
Molekulargewicht |
619.1 g/mol |
IUPAC-Name |
(1S,4S,4aS,6R,8aR)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,8a-octahydronaphthalene;(1S,4S,4aS,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,8,8a-octahydronaphthalene;(1S,4S,4aS,6S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,6,7-octahydronaphthalene |
InChI |
InChI=1S/3C15H26/c3*1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h7,10-13,15H,5-6,8-9H2,1-4H3;5,10,12-15H,6-9H2,1-4H3;5,7,10-15H,6,8-9H2,1-4H3/t11-,12-,13-,15-;12-,13-,14-,15-;11-,12-,13-,14-,15-/m000/s1 |
InChI-Schlüssel |
GORGZKRTAURHQD-CBWZGVDZSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]([C@H]2[C@H]1CC=C(C2)C)C(C)C.C[C@H]1CC[C@H]([C@H]2[C@H]1C=C[C@@H](C2)C)C(C)C.C[C@H]1CC[C@H]([C@H]2C1=CC[C@@H](C2)C)C(C)C |
Kanonische SMILES |
CC1CCC(C2C1CC=C(C2)C)C(C)C.CC1CCC(C2C1C=CC(C2)C)C(C)C.CC1CCC(C2C1=CCC(C2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


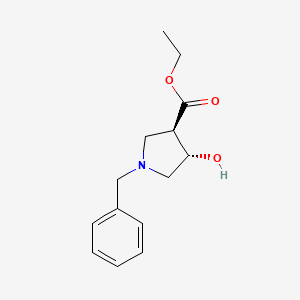
![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)

![4-[1-(propan-2-yl)-1H-imidazol-5-yl]piperidine](/img/structure/B15238978.png)
![2-[(2-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15238982.png)
![3',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15238990.png)


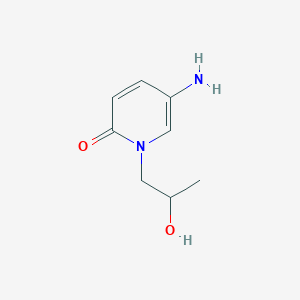
![3-[(Cyclopent-1-en-1-yl)methoxy]azetidine](/img/structure/B15239017.png)
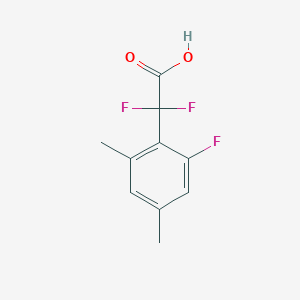
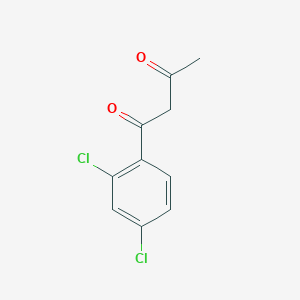
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
